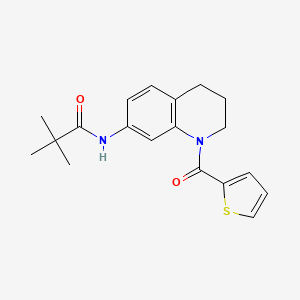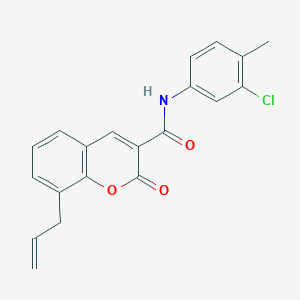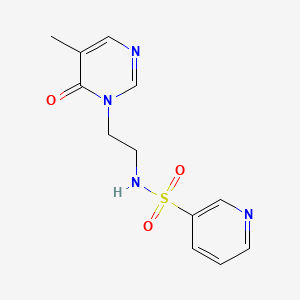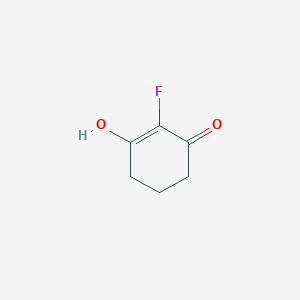![molecular formula C14H12N2O B2811408 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 28643-53-0](/img/structure/B2811408.png)
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one
概要
説明
“1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds, which are key components to functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of “this compound” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the compound is obtained .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzimidazole nucleus, which is a good bioisostere of naturally occurring nucleotides . The spectral data of the compound indicates the bidentate bonding mode for bis-benzimidazole .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The compound can also be deprotonated with stronger bases .科学的研究の応用
Photoluminescence and Antitumor Activity
A zinc complex based on a derivative of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one exhibited significant photoluminescence and antitumor activity, particularly against esophageal cancer. This complex showed more potent inhibition of cancer cell growth compared to cisplatin, a well-known chemotherapy drug (Che et al., 2015).
Synthesis of Functionalized Benzimidazoimidazoles
A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach has been used for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, showing the versatility of this chemical structure in creating complex and functional molecules (Veltri et al., 2018).
Polymerization and Material Properties
This compound has been used in the synthesis of polymers, demonstrating its utility in materials science. These polymers, which include homopolymers and copolymers containing 2H-benzimidazol-2-one units, have high molecular weight, solubility in various organic solvents, and excellent thermal stability (Mir et al., 2012).
Catalysis in Organic Synthesis
Research has been conducted on using this compound derivatives as catalysts in various organic synthesis processes. These include the synthesis of 1,2,4,5-tetrasubstituted imidazoles and the development of air-stable Ruthenium(II)-NNN pincer complexes for the efficient coupling of aromatic diamines and alcohols to 1H-benzo[d]imidazoles (Zolfigol et al., 2013) (Li et al., 2018).
Antimicrobial and Antifungal Activity
This compound derivatives have been studied for their antimicrobial and antifungal properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria and have potential as drug candidates (Olczak et al., 2023).
Synthesis of Non-Linear Optical Materials
Derivatives of this compound have been synthesized and characterized for their potential as organic non-linear optical (NLO) materials. Their significant molecular hyperpolarizabilities and microscopic NLO behavior indicate potential applications in various NLO devices (Manikandan et al., 2019).
将来の方向性
The future directions for “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” could involve its potential applications in the field of medicinal chemistry, given the wide-ranging biological activity of benzimidazole derivatives . The experimental results and drug-likeness properties of similar compounds suggest their potential to be developed as potent anticancer drugs in the near future .
特性
IUPAC Name |
3-benzyl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGPRLHZAOPVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2811325.png)

![Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2811327.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811331.png)
![Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2811333.png)
![1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2811336.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2811338.png)

![2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid](/img/structure/B2811341.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2811343.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)
